molecular formula C16H16N2O5S2 B10818521 PDdEC-NB

PDdEC-NB

Cat. No.: B10818521
M. Wt: 380.4 g/mol
InChI Key: WQCUUTNIMCNOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

PDdEC-NB is synthesized through a series of chemical reactions involving the formation of disulfide bonds.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PDdEC-NB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PDdEC-NB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

PDdEC-NB functions as a cleavable linker in ADCs. Upon entering the target cell, the disulfide bond is cleaved by intracellular reducing agents such as glutathione. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cell. The molecular targets and pathways involved include the disruption of microtubule dynamics and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

PDdEC-NB is unique among cleavable linkers due to its specific disulfide bond, which allows for precise control over drug release. Similar compounds include:

    SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in ADCs.

    SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate): Another disulfide cleavable linker with different chemical properties.

    MC-VC-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate): A protease-cleavable linker used in ADCs

This compound stands out due to its specific cleavage mechanism and stability under physiological conditions, making it a preferred choice for certain therapeutic applications.

Properties

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

[2-methyl-2-(pyridin-2-yldisulfanyl)propyl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C16H16N2O5S2/c1-16(2,25-24-14-5-3-4-10-17-14)11-22-15(19)23-13-8-6-12(7-9-13)18(20)21/h3-10H,11H2,1-2H3

InChI Key

WQCUUTNIMCNOHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2

Origin of Product

United States

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